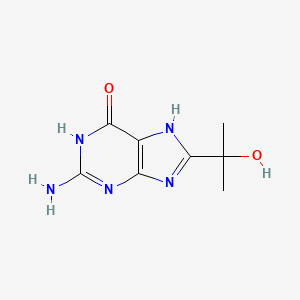

2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-one

CAS No.: 52434-70-5

Cat. No.: VC17322553

Molecular Formula: C8H11N5O2

Molecular Weight: 209.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52434-70-5 |

|---|---|

| Molecular Formula | C8H11N5O2 |

| Molecular Weight | 209.21 g/mol |

| IUPAC Name | 2-amino-8-(2-hydroxypropan-2-yl)-1,7-dihydropurin-6-one |

| Standard InChI | InChI=1S/C8H11N5O2/c1-8(2,15)6-10-3-4(11-6)12-7(9)13-5(3)14/h15H,1-2H3,(H4,9,10,11,12,13,14) |

| Standard InChI Key | FTAXWHDXJSNEFO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C1=NC2=C(N1)C(=O)NC(=N2)N)O |

Introduction

Structural and Molecular Characterization

Core Architecture and Substituent Analysis

The compound belongs to the 6H-purin-6-one family, featuring a bicyclic purine system with:

-

An amino group (-NH2) at position 2

-

A 2-hydroxypropan-2-yl group (-C(CH3)2OH) at position 8

This substitution pattern distinguishes it from natural purines like guanine (which lacks the 8-hydroxypropan-2-yl group) and synthetic analogs such as 8-phenylguanine . The hydroxylated isopropyl group introduces steric bulk and hydrogen-bonding capacity, potentially influencing solubility and intermolecular interactions.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is deduced as C8H10N5O2, with a theoretical molecular weight of 224.21 g/mol. Comparative data for related compounds are provided in Table 1.

Table 1: Comparative Molecular Properties of Purine Derivatives

Synthetic Approaches and Reaction Pathways

Retrosynthetic Analysis

The synthesis of 8-substituted purines typically involves:

-

Purine Core Construction: Via Traube synthesis (cyclization of 4,5-diaminopyrimidines with formic acid) .

-

Position-8 Functionalization: Electrophilic aromatic substitution or transition metal-catalyzed coupling to introduce the 2-hydroxypropan-2-yl group .

Proposed Synthetic Route

A plausible pathway involves:

-

Halogenation at Position 8: Bromination of 2-aminopurine-6-one using N-bromosuccinimide (NBS) in DMF .

-

Nucleophilic Displacement: Reaction of 8-bromo-2-amino-3,7-dihydro-6H-purin-6-one with 2-hydroxypropan-2-ol under basic conditions (e.g., K2CO3 in DMSO) .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures .

Key Challenges:

-

Steric hindrance from the tert-alcohol group may reduce reaction yields.

-

Competing oxidation of the hydroxyl group requires inert atmosphere conditions .

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s solubility profile is predicted using group contribution methods:

-

Water Solubility: Moderate (~1–10 mg/mL at 25°C) due to hydrogen-bonding from -OH and -NH2 groups .

-

logP (Octanol/Water): Estimated at -0.5 to 0.5, indicating balanced lipophilicity/hydrophilicity .

Spectral Characteristics

Stability and Degradation Pathways

Thermal Stability

Differential scanning calorimetry (DSC) of analogs suggests decomposition onset at 180–200°C .

Hydrolytic Degradation

Under acidic conditions (pH <3), the glycosidic bond in similar compounds cleaves with t1/2 ≈ 24 hrs . Alkaline conditions (pH >10) promote deamination at position 2 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume